5-{[(4-methoxybenzoyl)amino]methyl}-2-furoic acid
Description
5-{[(4-methoxybenzoyl)amino]methyl}-2-furoic acid is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring, a methoxybenzoyl group, and an amino methyl group
Properties
IUPAC Name |
5-[[(4-methoxybenzoyl)amino]methyl]furan-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5/c1-19-10-4-2-9(3-5-10)13(16)15-8-11-6-7-12(20-11)14(17)18/h2-7H,8H2,1H3,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKTXHMWFXMPCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=CC=C(O2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49641268 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-methoxybenzoyl)amino]methyl}-2-furoic acid typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxybenzoyl group: This step involves the acylation of the furan ring with 4-methoxybenzoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of 5-{[(4-methoxybenzoyl)amino]methyl}-2-furoic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dicarboxylic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group of the methoxybenzoyl moiety, converting it to an alcohol.
Substitution: The amino methyl group can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Alcohol derivatives of the methoxybenzoyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-{[(4-methoxybenzoyl)amino]methyl}-2-furoic acid has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial and anti-inflammatory agent due to the presence of the furan ring and methoxybenzoyl group.
Material Science: The compound can be used in the synthesis of polymers and resins with specific properties.
Biological Studies: It serves as a model compound for studying the interactions of furan derivatives with biological macromolecules.
Industrial Applications: It is used in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 5-{[(4-methoxybenzoyl)amino]methyl}-2-furoic acid involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis by inhibiting key enzymes involved in the process.
Anti-inflammatory Activity: It modulates the activity of inflammatory mediators such as cytokines and prostaglandins, reducing inflammation.
Molecular Targets: The primary targets include bacterial enzymes, inflammatory mediators, and cellular receptors involved in signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-{[(4-methoxybenzoyl)amino]methyl}-2-furoic acid: Similar structure but with a different substitution pattern on the furan ring.
5-{[(4-chlorobenzoyl)amino]methyl}-2-furoic acid: Similar structure but with a chloro group instead of a methoxy group.
5-{[(4-methoxybenzoyl)amino]methyl}-3-furoic acid: Similar structure but with a different position of the furan ring.
Uniqueness
5-{[(4-methoxybenzoyl)amino]methyl}-2-furoic acid is unique due to the specific combination of the methoxybenzoyl group and the furan ring, which imparts distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
